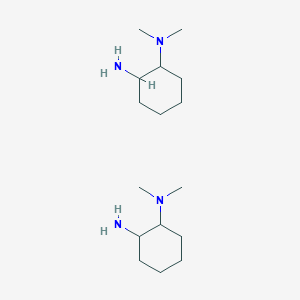
1,2-Cyclohexanediamine, N,N-dimethyl-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Cyclohexanediamine, N,N-dimethyl-, trans- is a chemical compound with the molecular formula C8H18N2. It is a chiral amine that is often used as a ligand in various chemical reactions. This compound is known for its ability to promote N-alkenylation and N-alkylation reactions of amides .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Cyclohexanediamine, N,N-dimethyl-, trans- can be synthesized through the hydrolysis of (R3a, R7a)-1,3-(dimethyl)-2-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-1,3,2-benzodiazaphosphole 2-oxide using hydrochloric acid in methanol . Another method involves the reaction of 1,2-diaminocyclohexane with methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of 1,2-Cyclohexanediamine, N,N-dimethyl-, trans- typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired stereochemistry and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1,2-Cyclohexanediamine, N,N-dimethyl-, trans- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or amides.
Reduction: It can be reduced to form secondary amines.
Substitution: It participates in substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halides like methyl iodide and bromides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Imines and amides.
Reduction: Secondary amines.
Substitution: N-alkylated products.
Scientific Research Applications
1,2-Cyclohexanediamine, N,N-dimethyl-, trans- is widely used in scientific research due to its versatility:
Biology: Its derivatives are studied for potential biological activities.
Medicine: It is explored for its potential use in drug development.
Industry: Used in the synthesis of various organic compounds and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1,2-Cyclohexanediamine, N,N-dimethyl-, trans- involves its role as a ligand, where it coordinates with metal centers to facilitate various chemical reactions. The molecular targets include metal ions such as copper, which it binds to, promoting catalytic activity in reactions like N-alkenylation and N-alkylation .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethylethylenediamine
- N,N′-Dimethyl-1,2-diphenylethane-1,2-diamine
- N,N,N′,N′-Tetramethylethylenediamine
- N,N′-Dimethyl-1,2-phenylenediamine
Uniqueness
1,2-Cyclohexanediamine, N,N-dimethyl-, trans- is unique due to its specific stereochemistry and its ability to act as an effective ligand in promoting N-alkenylation and N-alkylation reactions. Its chiral nature allows for enantioselective synthesis, which is valuable in the production of chiral compounds in pharmaceuticals and other industries .
Properties
Molecular Formula |
C16H36N4 |
|---|---|
Molecular Weight |
284.48 g/mol |
IUPAC Name |
2-N,2-N-dimethylcyclohexane-1,2-diamine |
InChI |
InChI=1S/2C8H18N2/c2*1-10(2)8-6-4-3-5-7(8)9/h2*7-8H,3-6,9H2,1-2H3 |
InChI Key |
MNVARTJQPPEKGG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCCCC1N.CN(C)C1CCCCC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


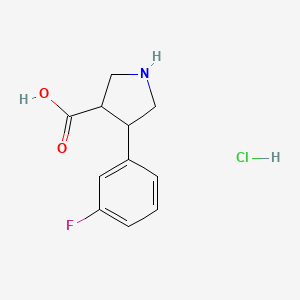
![2-[3-(3-Fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]isoindole-1,3-dione](/img/structure/B12317976.png)
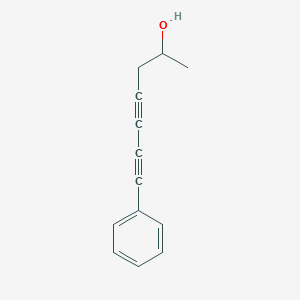
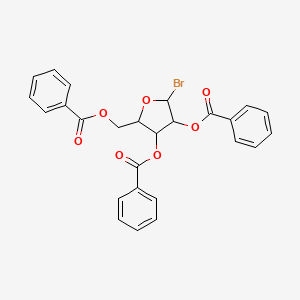


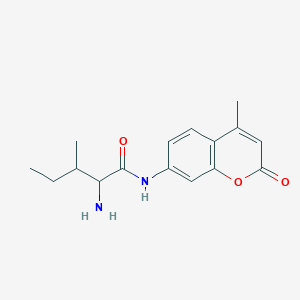
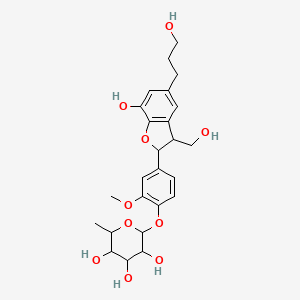
![2-(1a,4-dimethyl-3,3a,4,5,6,7,7a,7b-octahydro-2H-naphtho[1,2-b]oxiren-7-yl)propanoic acid](/img/structure/B12318017.png)
![3-Methyl-1-(3,4,5-trimethoxyphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12318019.png)
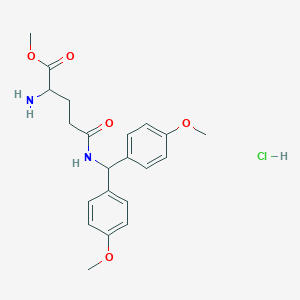
![10-Hydroxy-8,8-dimethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dihydropyrano[2,3-f]chromen-2-one](/img/structure/B12318025.png)


